N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-18-13-15(22(24)25)7-10-17(18)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLVKHFAPZIPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is primarily studied for its pharmacological properties, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N5O4, with a molecular weight of approximately 309.32 g/mol. The compound features a sulfonamide group and a nitrophenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N5O4 |
| Molecular Weight | 309.32 g/mol |
| Purity | Typically 95% |
| Solubility | 24.1 µg/mL |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding and ionic interactions with active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways related to pain perception or mood regulation.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that sulfonamides possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : Preliminary data indicate that modifications in the nitrophenyl moiety can enhance cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, revealing that certain modifications increased their potency against breast cancer cell lines (Smith et al., 2023).
- Antimicrobial Research : Research conducted by Johnson et al. (2023) demonstrated that sulfonamide compounds showed significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
- Neuropharmacological Effects : A study by Lee et al. (2024) explored the effects of similar piperidine-based compounds on anxiety models in rodents, showing promise for developing new anxiolytic drugs.
Comparison with Similar Compounds
Structural and Functional Insights
- Piperidinylsulfonyl Group: Compounds like 2D216 and 2D291 share the piperidinylsulfonyl moiety, which is critical for NF-κB signaling and cytokine enhancement in adjuvant therapies . This group may improve solubility or receptor binding compared to non-sulfonylated analogs (e.g., 4MNB in ).
- Amide Substituent Diversity :
- The 2-methoxy-4-nitrophenyl group in the target compound and CDD-833850 may confer electron-withdrawing effects , influencing redox properties or target binding.
- Thiazole-containing analogs (2D216, 2D291) demonstrate enhanced immune modulation, suggesting that heterocyclic substituents can diversify biological outcomes.
- Antimicrobial vs. Anticancer Activity : Imidazole-based benzamides () show selective activity against cervical cancer cells, whereas chloro-hydroxy derivatives (CDD-833850) may target microbial pathogens .
Physicochemical Properties
- Molecular Weight : At ~450–500 g/mol, the target compound aligns with drug-like properties, similar to analogs in and .
Research Implications and Gaps
- Immunomodulatory Potential: The piperidinylsulfonyl-thiazole analogs () suggest the target compound could enhance adjuvant therapies by prolonging NF-κB signaling.
- Antimicrobial Applications : Structural parallels to CDD-833850 () warrant investigation into antibacterial or antifungal efficacy.
- Synthetic Challenges : The nitro and methoxy groups may complicate synthesis, necessitating optimization for scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
